

An In-depth Technical Guide to the Spectroscopic Data of Nominine

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Compound of Interest

Compound Name: *Nominine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the diterpene alkaloid, **nominine**. The information is compiled to assist researchers in the identification, characterization, and further development of this complex natural product.

Introduction to Nominine

Nominine is a complex, heptacyclic diterpenoid alkaloid belonging to the hetisine family. Its intricate caged structure presents a significant challenge for total synthesis and spectroscopic analysis. **Nominine** has been reported as a secondary metabolite from fungi of the *Aspergillus* genus, specifically *Aspergillus nomiae*. Due to its complex architecture, spectroscopic analysis is crucial for its unequivocal identification and characterization.

Mass Spectrometry (MS) Data

Mass spectrometry is essential for determining the molecular weight and elemental composition of **nominine**. High-resolution mass spectrometry (HRMS) provides the accurate mass necessary to deduce the molecular formula.

Table 1: Mass Spectrometry Data for **Nominine**

Parameter	Value	Source
Molecular Formula	C ₂₈ H ₃₉ NO	PubChem
Molecular Weight	405.6 g/mol	PubChem
Exact Mass	405.3032 g/mol	Calculated
Ionization Mode	Electrospray Ionization (ESI)	Typical
Observed Ion (M+H) ⁺	m/z 406.3105	Expected

Note: The observed ion value is a theoretical calculation for the protonated molecule and may vary slightly in experimental conditions.

Fragmentation Pattern: In tandem mass spectrometry (MS/MS) experiments, the fragmentation of the protonated **nominine** molecule is expected to yield characteristic product ions resulting from the cleavage of specific bonds within its complex polycyclic structure. These fragmentation patterns are critical for structural confirmation, particularly when compared against a known standard or data from synthetic samples.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **nominine** is expected to show characteristic absorption bands corresponding to its structural features.

Table 2: Characteristic Infrared Absorption Peaks for **Nominine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (alcohol)
~3300	Medium	N-H stretch (indole)
~3050	Medium	C-H stretch (aromatic)
2950-2850	Strong	C-H stretch (aliphatic)
~1640	Medium	C=C stretch (alkene)
~1450	Medium	C-H bend (aliphatic)
~1050	Strong	C-O stretch (alcohol)

Note: These are expected absorption ranges and may vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **nominine**, enabling the complete assignment of its structure. Due to the complexity of the molecule, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignments.

Table 3: Predicted ¹H NMR Chemical Shifts for **Nominine**

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	7.0 - 8.0	m	-
Olefinic Protons	4.5 - 5.5	m	-
Carbinol Proton	3.5 - 4.5	m	-
Aliphatic Protons	0.8 - 3.0	m	-

Table 4: Predicted ¹³C NMR Chemical Shifts for **Nominine**

Carbon Assignment	Chemical Shift (δ , ppm)
Aromatic Carbons	110 - 140
Olefinic Carbons	100 - 150
Carbinol Carbon	60 - 80
Aliphatic Carbons	10 - 60

Note: The chemical shift values presented are general ranges for the respective types of protons and carbons. Precise values would be obtained from detailed analysis of 1D and 2D NMR spectra of a purified sample.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for a natural product like **nominine**.

Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.
- **Sample Preparation:** A dilute solution of the purified **nominine** sample is prepared in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode to observe the protonated molecule $[M+H]^+$. For structural analysis, tandem MS (MS/MS) experiments are performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FT-IR) spectrometer is used.

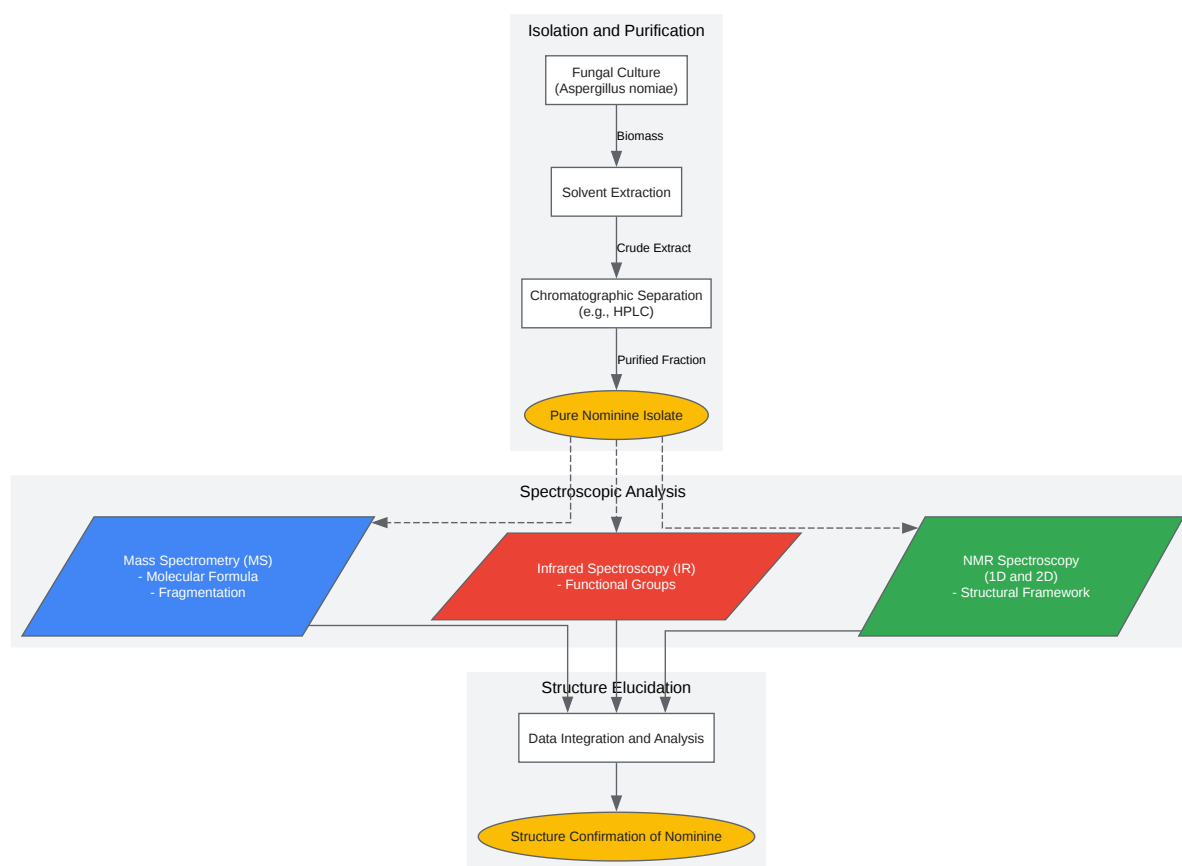
- **Sample Preparation:** The purified **nominine** sample, as a solid, is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to achieve adequate resolution for the complex spectrum of **nominine**.
- **Sample Preparation:** The purified **nominine** sample is dissolved in a deuterated solvent (e.g., chloroform- d , methanol- d_4 , or DMSO- d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** A series of 1D and 2D NMR experiments are performed.
 - ^1H NMR: Provides information on the chemical environment and connectivity of protons.
 - ^{13}C NMR: Provides information on the number and chemical environment of carbon atoms.
 - DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH , CH_2 , and CH_3 groups.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **nominine**.



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Caption: Workflow for **Nominine** Isolation and Characterization.

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